2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Agriculture: It has been explored for its pesticidal and herbicidal properties, contributing to crop protection and yield improvement.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(2-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-12-8-5-9-13(21-2)14(12)16-19-18-15(22-16)10-6-3-4-7-11(10)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNQVNFVQWHUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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